An In-depth Technical Guide to the Core Properties of 2-(Octyloxy)aniline
An In-depth Technical Guide to the Core Properties of 2-(Octyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(Octyloxy)aniline is limited in publicly available literature. Therefore, this guide presents a comprehensive overview based on the known properties of its isomers (4-(octyloxy)aniline and m-(octyloxy)aniline), other 2-alkoxy-substituted anilines, and the general characteristics of the aniline chemical class. All data presented for structural analogs should be considered as estimations for 2-(Octyloxy)aniline and must be confirmed by direct experimental analysis.
Introduction
Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] The introduction of an alkoxy group, such as an octyloxy chain, at the ortho-position of the aniline ring is expected to significantly influence its physicochemical properties, reactivity, and biological activity. This modification can enhance lipophilicity, which may, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This technical guide provides a detailed examination of the anticipated core properties of 2-(Octyloxy)aniline, offering valuable insights for researchers in drug discovery and chemical synthesis.
Chemical and Physical Properties
| Property | 4-(Octyloxy)aniline | 2-(Octyloxy)aniline (Predicted/Analogous) |
| CAS Number | 39905-45-8[2] | Not available |
| Molecular Formula | C₁₄H₂₃NO[2] | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol [2] | 221.34 g/mol |
| Appearance | White to brown solid[2] | Expected to be a liquid or low-melting solid |
| Melting Point | 35-39 °C[2] | Likely lower than the 4-isomer due to steric hindrance of the ortho-substituent disrupting crystal packing. |
| Boiling Point | 336 °C[2] | Expected to be similar to the 4-isomer, possibly slightly lower. |
| Solubility | Insoluble in water; soluble in organic solvents. | Expected to have very low water solubility and good solubility in common organic solvents. |
| pKa | 5.24 ± 0.10 (Predicted)[2] | Expected to be slightly lower than aniline (pKa ≈ 4.6) due to the electron-donating nature of the octyloxy group, but potentially influenced by intramolecular hydrogen bonding. |
Spectroscopic Data
Detailed spectroscopic data for 2-(Octyloxy)aniline is not available. The following are expected characteristic signals based on the analysis of aniline and its alkoxy derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Octyloxy)aniline in CDCl₃ is expected to show the following signals:
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Aromatic protons: A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The ortho-substitution will lead to a more complex splitting pattern compared to aniline.
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-NH₂ protons: A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O. The chemical shift can be influenced by concentration and solvent.
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-OCH₂- protons: A triplet around δ 3.9-4.1 ppm.
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Aliphatic chain protons (-CH₂-)₇ and -CH₃: A series of multiplets in the range of δ 0.8-1.8 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons.
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Aromatic carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the octyloxy group (-C-O) is expected to be significantly downfield.
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Aliphatic carbons: Signals corresponding to the eight carbons of the octyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying functional groups.
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N-H stretching: Two characteristic sharp bands in the region of 3300-3500 cm⁻¹, typical for a primary amine.[3][4]
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C-N stretching: A band around 1250-1350 cm⁻¹.
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C-O stretching (aromatic ether): A strong band in the region of 1200-1260 cm⁻¹.
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C-H stretching (aliphatic): Bands below 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the octyl chain.
Experimental Protocols
A specific, validated synthesis protocol for 2-(Octyloxy)aniline is not documented in the searched literature. However, a general and robust method for the synthesis of 2-alkoxyanilines is the Williamson ether synthesis, starting from 2-aminophenol and an appropriate octyl halide.
General Synthesis of 2-(Octyloxy)aniline via Williamson Ether Synthesis
Caption: General workflow for the synthesis of 2-(Octyloxy)aniline.
Detailed Methodology:
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Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq) is added.
-
Addition of Alkyl Halide: The mixture is stirred at room temperature for a short period, after which 1-bromooctane (1.0-1.2 eq) is added dropwise.
-
Reaction: The reaction mixture is heated to a temperature between 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(Octyloxy)aniline.
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Characterization: The structure of the final product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Toxicology and Safety
Specific toxicological data for 2-(Octyloxy)aniline are not available. However, based on the known hazards of aniline and its derivatives, the following precautions should be taken:
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Toxicity: Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[5] They can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.
-
Carcinogenicity: Aniline is classified as a probable human carcinogen.[5]
-
Handling: 2-(Octyloxy)aniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Development
While there is no specific information on the use of 2-(Octyloxy)aniline in drug development, the 2-substituted aniline scaffold is a common motif in medicinal chemistry.
Aniline derivatives are present in a wide range of approved drugs and are explored for various therapeutic areas.[1][6] The introduction of an octyloxy group at the 2-position can serve several purposes in drug design:
-
Modulation of Lipophilicity: The long alkyl chain significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Structure-Activity Relationship (SAR) Studies: The 2-octyloxy group can be used to probe the steric and electronic requirements of a biological target.
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Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.
The general workflow for incorporating a novel compound like 2-(Octyloxy)aniline into a drug discovery program is outlined below.
Caption: Drug discovery workflow for aniline derivatives.
Conclusion
2-(Octyloxy)aniline is a molecule with potential for applications in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties can be reasonably predicted based on its structural analogs. The synthetic route via Williamson ether synthesis is a plausible and well-established method for its preparation. As with all aniline derivatives, appropriate safety precautions must be taken during handling. The incorporation of the 2-octyloxyaniline scaffold into drug discovery programs could offer a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further experimental investigation is required to fully elucidate the fundamental properties and potential applications of this compound.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 39905-45-8|4-(Octyloxy)aniline|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method : Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
